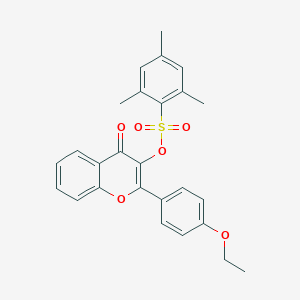
2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 2,4,6-trimethylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 2,4,6-trimethylbenzenesulfonate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core, substituted with an ethoxyphenyl group and a trimethylbenzenesulfonate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 2,4,6-trimethylbenzenesulfonate typically involves multi-step organic reactions. One common approach is to start with the chromen-4-one core, which can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base. The resulting intermediate is then subjected to further reactions to introduce the ethoxyphenyl group and the trimethylbenzenesulfonate moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The exact methods can vary depending on the scale of production and the desired application of the compound.
化学反応の分析
Types of Reactions
2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 2,4,6-trimethylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-ol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chroman-4-ol derivatives.
科学的研究の応用
2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 2,4,6-trimethylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 2,4,6-trimethylbenzenesulfonate involves its interaction with specific molecular targets. The chromen-4-one core can interact with enzymes and receptors, modulating their activity. The ethoxyphenyl and trimethylbenzenesulfonate groups may enhance the compound’s binding affinity and specificity for these targets, influencing various biological pathways.
類似化合物との比較
Similar Compounds
- 2-(4-Methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,4,6-trimethylbenzenesulfonate
- 2-(4-Hydroxyphenyl)-4-oxo-4H-chromen-3-yl 2,4,6-trimethylbenzenesulfonate
Uniqueness
2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 2,4,6-trimethylbenzenesulfonate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents, such as methoxy or hydroxy groups, which may have different properties and applications.
生物活性
The compound 2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 2,4,6-trimethylbenzenesulfonate is a derivative of the chromenone family, which has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting detailed data.
- Molecular Formula : C23H25O5S
- Molecular Weight : 425.51 g/mol
- CAS Number : Not specifically listed in the search results but related compounds have been identified.
Biological Activity Overview
The biological activity of chromenone derivatives, including the target compound, has been explored in various contexts such as anti-inflammatory, antioxidant, and anticancer properties. The following sections summarize key findings from research studies.
Antioxidant Activity
A study examining related chromenone derivatives demonstrated significant antioxidant activity. The compounds were tested using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The results indicated a strong capacity to scavenge free radicals, suggesting that the presence of the ethoxyphenyl group enhances this activity through electron-donating effects .
Anti-inflammatory Activity
Research on similar chromenone structures has shown that they can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies indicated that these compounds could effectively reduce the production of pro-inflammatory cytokines, thereby demonstrating potential as anti-inflammatory agents .
Anticancer Potential
Several studies have assessed the cytotoxic effects of chromenone derivatives against various cancer cell lines. For instance, derivatives were tested against breast cancer (MCF-7) and colon cancer (HT-29) cell lines. Results indicated that certain modifications in the chromenone structure significantly increased cytotoxicity, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Case Studies
- Case Study 1 : A series of 5-oxo-5H-furochromene derivatives were evaluated for their multi-targeted biological activities. One compound showed promising results against cholinesterases and β-secretase, which are relevant in neurodegenerative diseases .
- Case Study 2 : A related study focused on the structure-activity relationship (SAR) of chromenone derivatives. It was found that modifications at specific positions on the chromenone ring could enhance biological activity significantly. For instance, compounds with halogen substitutions exhibited increased potency against COX-2 and lipoxygenases .
Data Tables
特性
IUPAC Name |
[2-(4-ethoxyphenyl)-4-oxochromen-3-yl] 2,4,6-trimethylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O6S/c1-5-30-20-12-10-19(11-13-20)24-25(23(27)21-8-6-7-9-22(21)31-24)32-33(28,29)26-17(3)14-16(2)15-18(26)4/h6-15H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANNSPLMUIHSOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OS(=O)(=O)C4=C(C=C(C=C4C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














